molecular formula C10H15ClN2O2 B2505445 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride CAS No. 2089258-04-6

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride

Cat. No.: B2505445
CAS No.: 2089258-04-6
M. Wt: 230.69
InChI Key: FJIVZSRMACFMOO-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by the presence of a piperidine ring attached to the pyrrole ring, and it is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with pyrrole-2-carboxylic acid in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield piperidine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrole and piperidine derivatives.

Scientific Research Applications

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

  • Industry: The compound is utilized in the production of various chemical products and materials.

Comparison with Similar Compounds

1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride is similar to other compounds containing the pyrrole and piperidine rings. Some of these similar compounds include:

  • Pyrrole-2-carboxylic acid: A simpler pyrrole derivative without the piperidine ring.

  • Piperidine derivatives: Compounds containing the piperidine ring but lacking the pyrrole moiety.

  • Indole derivatives: Compounds containing the indole ring, which is structurally related to pyrrole.

Uniqueness: The presence of both the pyrrole and piperidine rings in this compound gives it unique chemical and biological properties compared to its similar compounds

Properties

IUPAC Name

1-piperidin-4-ylpyrrole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c13-10(14)9-2-1-7-12(9)8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIVZSRMACFMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089258-04-6
Record name 1-(piperidin-4-yl)-1H-pyrrole-2-carboxylic acid hydrochloride
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